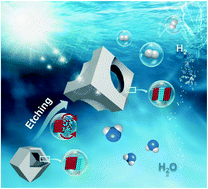Phase segregation via etching-induced cation migration in CoSx–ZnS nanoarchitectures for solar hydrogen evolution†
Catalysis Science & Technology Pub Date: 2022-01-11 DOI: 10.1039/D1CY02158C
Abstract
Low charge carrier mobility limits the development of highly efficient semiconductor-based photocatalysis. Heterointerface engineering is a promising approach to spatially separate the photoexcited charge carriers and thus enhance photocatalytic activity. Herein, phase-segregated CoSx–ZnS nanoarchitectures are prepared using a chemically etched hollow ZIF-8 nanoframe (H-ZIF-8) encased by ZIF-67 as a template. Unprecedented dynamic cation migration is observed within the sulfide matrix due to the optimal etching-induced surface energy relieving, offering a clear phase segregation of CoSx and ZnS, which is undiscovered using the unetched ZIF-8@67 dodecahedron as the precursor. Specifically, the heteroepitaxial growth of ZIF-67 on H-ZIF-8 orients the initial cation configuration of Zn2+@Co2+, which is transformed to the sandwich-like Zn2+/Co2+/Zn2+ due to the partially outward diffusion of Zn2+ during the microthermal sulfidation process. The resulting hollow CoSx–ZnS nanoframe with thin shells composed of a ZnS/CoSx/ZnS heterojunction provides three-dimensional accessibility of mass transfer, a large compact heterointerface being beneficial for the promoted charge carrier separation and transfer, and an extended light-absorption region. Consequently, the solar-driven H2 production performance of the CoSx–ZnS hollow nanoframes is greatly enhanced as compared with that derived from unetched ZIFs, and the counterparts ZnS and CoSx. This facile strategy may offer new inspiration for developing more sophisticated nanoarchitectures towards advanced applications.


Recommended Literature
- [1] A review of nanostructured surfaces and materials for dental implants: surface coating, patterning and functionalization for improved performance
- [2] Sugar silanes: versatile reagents for stereocontrolled glycosylation via intramolecular aglycone delivery†
- [3] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [4] Front cover
- [5] Concluding Remarks Self-organising polymers
- [6] A picosecond time-resolved study on prototropic reactions of electronically excited 1,5- and 1,8-diaminonaphthalenes in aqueous solution
- [7] Sustainability in Ru- and Pd-based catalytic systems using N-heterocyclic carbenes as ligands
- [8] Notes
- [9] Possible electron spin resonance identification of Br2– and I2– in γ-irradiated bromide or iodide doped barium sulphate
- [10] Temperature-controlled synthesis and luminescent properties of two novel coordination polymers modeled by hexa-carboxylate ligand derived from cyclotriphosphazene†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 14941-53-8
-
CAS no.: 13194-60-0









